molecular formula C8H15NO B3189599 Cyclohexanone, O-ethyloxime CAS No. 3376-38-3

Cyclohexanone, O-ethyloxime

Cat. No.: B3189599
CAS No.: 3376-38-3
M. Wt: 141.21 g/mol
InChI Key: PBVMGBAZXXCHTA-UHFFFAOYSA-N
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Description

Cyclohexanone, O-ethyloxime (CAS 3376-38-3) is an O-alkylated derivative of cyclohexanone oxime. Its molecular formula is C₈H₁₅NO (molecular weight: 141.21 g/mol), derived by replacing the hydroxyl hydrogen in cyclohexanone oxime (C₆H₁₁NO) with an ethyl group (-C₂H₅). Structurally, it consists of a cyclohexane ring with a ketone group converted to an oxime (N-OH), further modified by O-ethylation (N-O-C₂H₅) .

Properties

IUPAC Name

N-ethoxycyclohexanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-10-9-8-6-4-3-5-7-8/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVMGBAZXXCHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanone, O-ethyloxime can be synthesized through the reaction of cyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an oil bath at elevated temperatures (around 130°C) to yield the oxime .

Industrial Production Methods: In industrial settings, cyclohexanone oxime is often produced via the ammoximation process, which involves the reaction of cyclohexanone with ammonia and hydrogen peroxide in the presence of a titanium silicate catalyst (TS-1). This method is favored due to its efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanone, O-ethyloxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it back to cyclohexanone.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various acids or bases can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Industrial Applications

  • Synthesis of Caprolactam
    • Cyclohexanone, O-ethyloxime is primarily utilized in the production of caprolactam, a precursor for nylon 6. In the presence of sulfuric acid, cyclohexanone oxime undergoes rearrangement to form caprolactam:
      Cyclohexanone oximeH2SO4Caprolactam\text{Cyclohexanone oxime}\xrightarrow{\text{H}_2\text{SO}_4}\text{Caprolactam}
    • This process is crucial for the nylon industry, which produces millions of tons annually.
  • Solvent and Intermediate
    • The compound serves as a solvent in various chemical reactions and as an intermediate in the synthesis of other organic compounds. Its ability to dissolve a wide range of substances makes it valuable in laboratory settings.
  • Friedel-Crafts Reactions
    • This compound can participate in Friedel-Crafts acylation reactions, leading to the formation of complex organic molecules. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Nylon Production

A significant portion of cyclohexanone oxime is converted into caprolactam for nylon production. A study published by the American Chemical Society highlighted the efficiency of this conversion process and its economic implications for the textile industry. The study indicated that optimizing reaction conditions could reduce production costs by up to 20% while maintaining high yields .

Case Study 2: Synthesis of Fine Chemicals

Research conducted at a major chemical laboratory demonstrated the use of this compound in synthesizing fine chemicals through selective oxidation processes. The study revealed that using cyclohexanone oxime as a precursor allowed for higher selectivity and yield in producing desired products compared to traditional methods .

Data Tables

ApplicationDescriptionReference
Nylon ProductionKey precursor for caprolactam, essential for nylon 6 production
Solvent UseActs as a solvent in various organic reactions
Friedel-Crafts ReactionsInvolved in acylation reactions for complex organic synthesis

Mechanism of Action

The mechanism of action of cyclohexanone, O-ethyloxime involves its conversion to various intermediates through chemical reactions. For instance, in the Beckmann rearrangement, the oxime group undergoes a rearrangement to form an amide. This process involves the protonation of the oxime, followed by the migration of an alkyl group and the formation of a carbocation intermediate, which is then attacked by a nucleophile to form the final product .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: Likely synthesized via alkylation of cyclohexanone oxime (produced from cyclohexanone and hydroxylamine) using ethylating agents like ethyl bromide .
  • Physical State: Presumed to be a liquid or low-melting solid, based on analogs (e.g., cyclohexanone oxime melts at 89–90°C) .
  • Reactivity: O-ethylation may alter its participation in reactions like the Beckmann rearrangement, which cyclohexanone oxime undergoes to form caprolactam (nylon-6 precursor) .

Comparison with Similar Compounds

Cyclohexanone Oxime (CAS 100-64-1)

Molecular Formula: C₆H₁₁NO | Molecular Weight: 113.16 g/mol

  • Physical Properties :
    • Melting Point: 89–90°C
    • Boiling Point: 206–210°C
    • Density: 0.980 g/cm³ (at elevated temperatures, possibly typographical)
    • Solubility: Miscible in aromatic/aliphatic hydrocarbons (e.g., toluene, cyclohexane) .
  • Applications : Key intermediate in caprolactam synthesis (nylon-6 production) .
  • Safety : Decomposes to release toxic nitrogen oxides; requires respiratory protection .

Comparison :

  • O-ethyloxime has a higher molecular weight (141 vs. 113 g/mol) due to the ethyl group.
  • The ethyl group likely increases lipophilicity, enhancing solubility in non-polar solvents compared to cyclohexanone oxime.
  • Reduced hydrogen bonding in O-ethyloxime may lower boiling point relative to cyclohexanone oxime, though direct data is lacking.

O-Substituted Cyclohexanone Oximes

Examples from include:

  • Cyclohexanone, O-(4-nitrophenyl)oxime (CAS 13680-08-5): Structure: Aromatic nitro group attached via oxime oxygen. Applications: Likely used in analytical chemistry or as a derivatizing agent .
  • Cyclohexanone, O-(methylsulfonyl)oxime (CAS 80053-69-6): Structure: Sulfonyl group enhances electrophilicity. Reactivity: May act as a leaving group in nucleophilic substitutions.

Comparison :

  • O-ethyloxime is less polar than nitro- or sulfonyl-substituted analogs, influencing reactivity and solubility.

Cyclohexanecarbaldehyde Oxime (CAS 30950-35-7)

Molecular Formula: C₇H₁₃NO | Molecular Weight: 127.19 g/mol

  • Structure : Cyclohexane ring with an aldehyde oxime group.
  • Applications : Intermediate in organic synthesis, particularly for amines or nitriles.

Comparison :

  • The aldehyde oxime group offers different reactivity (e.g., redox reactions) compared to cyclohexanone-derived oximes.
  • O-ethyloxime’s cyclic ketone structure may confer greater stability in acidic/basic conditions.

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Cyclohexanone, O-ethyloxime 3376-38-3 C₈H₁₅NO 141.21 Not reported Organic synthesis, stabilizers (inferred)
Cyclohexanone oxime 100-64-1 C₆H₁₁NO 113.16 206–210 Caprolactam production
O-(4-nitrophenyl)oxime 13680-08-5 C₁₂H₁₃N₂O₃ 243.21 Not reported Analytical chemistry
Cyclohexanecarbaldehyde oxime 30950-35-7 C₇H₁₃NO 127.19 Not reported Amine/nitrile synthesis

Q & A

Basic: What are the primary methods for synthesizing cyclohexanone O-ethyloxime, and how do reaction conditions influence product yield?

Methodological Answer:
Cyclohexanone O-ethyloxime is typically synthesized via catalytic ammoximation of cyclohexanone using hydroxylamine derivatives in the presence of transition-metal catalysts. Key methods include:

  • Palladium/Gold Nanoparticle Catalysis : A one-pot reaction using Pd/Au nanoparticles on carbon under hydrogen at 60°C achieves high yields (97%) via multi-step mechanisms, including nitrobenzene reduction and oxime formation .
  • TS-1 Molecular Sieve Catalysis : Continuous ammoximation processes with titanium silicalite-1 (TS-1) catalysts under mild conditions minimize byproducts and enhance selectivity .
    Critical Parameters :
  • Catalyst Particle Size : Smaller catalyst particles (1 mm vs. 2 mm) improve phenol conversion (92%) and cyclohexanone selectivity (>99%) due to increased surface area .
  • Temperature : Optimal yields are observed at 60–110°C, balancing reaction kinetics and catalyst stability .
  • Solvent Selection : Polar aprotic solvents (e.g., ionic liquids) enhance phase separation and reduce side reactions .

Advanced: How can spectroscopic techniques (e.g., FT-IR, NMR) be optimized to characterize cyclohexanone O-ethyloxime and identify structural isomers?

Methodological Answer:

  • FT-IR/FT-Raman Analysis : Assign characteristic peaks for oxime (N–O stretch at 950–970 cm⁻¹) and ethyl groups (C–H stretches at 2800–3000 cm⁻¹). Computational methods (e.g., Gaussian hybrid models) predict molecular electrostatic potential (MEP) maps and frontier orbitals (HOMO/LUMO) to resolve conformational isomers .
  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to enhance resolution. ¹H NMR distinguishes syn/anti isomers via chemical shifts of the oxime proton (δ 8–10 ppm) and ethyl group coupling patterns .
  • In Situ ATR-FTIR : Monitors real-time reaction progress, confirming selective conversion to cyclohexanone derivatives without carboxylate byproducts .

Basic: What are the critical considerations in designing catalytic systems for cyclohexanone ammoximation to produce O-ethyloxime derivatives?

Methodological Answer:

  • Catalyst Type : TS-1 molecular sieves or Pd/Au nanoparticles offer high activity and selectivity. TS-1 avoids acidic waste, while Pd/Au enables one-pot synthesis .
  • Support Material : Silica (SiO₂) supports improve dispersion and recyclability of Pd catalysts .
  • Reaction Medium : Aqueous/organic biphasic systems reduce side reactions. Ionic liquids enhance solvent stability and separation efficiency .
  • Hydrogen-to-Phenol Ratio : A 1:4 molar ratio maximizes cyclohexanone yield by balancing hydrogenation and oxidation steps .

Advanced: What mechanisms explain the formation of byproducts during cyclohexanone O-ethyloxime synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproduct Pathways :
    • Cyclohexyl Hydroperoxide Propagation : Radical intermediates from cyclohexane autoxidation undergo β-C–C cleavage, forming ω-formyl radicals that yield aldehydes and carboxylic acids .
    • Over-Oxidation : Excess oxidizing agents (e.g., H₂O₂) convert oximes to nitro compounds or ketones .
  • Mitigation Strategies :
    • Radical Scavengers : Add tert-butanol to quench reactive oxygen species .
    • Selective Catalysts : Use TS-1 or Au-Pd systems to suppress over-oxidation .
    • Optimized Light Intensity : In photocatalytic methods, power-law dependence on light intensity reduces side reactions .

Basic: How do solvent systems and phase separation techniques impact the purification of cyclohexanone O-ethyloxime from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction (LLE) : Ternary systems (water + cyclohexanol + cyclohexanone) optimize partitioning. Ethyl acetate or cyclohexane are preferred for high partition coefficients (>3.5) .
  • Distillation : Fractional distillation under reduced pressure (40–60°C) separates oxime from low-boiling solvents (e.g., methanol) .
  • Crystallization : Cooling saturated solutions in ethanol/water mixtures yields high-purity crystals, with yields dependent on cooling rate and solvent polarity .

Advanced: What strategies reconcile discrepancies in reported catalytic efficiencies for cyclohexanone O-ethyloxime synthesis across different studies?

Methodological Answer:

  • Systematic Variable Analysis : Use factorial experimental designs to isolate effects of temperature, catalyst loading, and solvent .
  • Catalyst Characterization : Compare BET surface area, XRD crystallinity, and TEM morphology to explain activity differences .
  • Kinetic Modeling : Develop power-law or exponential rate equations accounting for light intensity (photocatalysis) or hydrogen partial pressure (hydrogenation) .
  • Cross-Study Validation : Replicate protocols using standardized reagents (e.g., Sigma-Aldryl Pd/C) to minimize batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 2
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Cyclohexanone, O-ethyloxime

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